![molecular formula C19H23N2Cl B195986 Depramine CAS No. 58262-51-4](/img/structure/B195986.png)
Depramine
Overview
Description
Depramine, also known as balipramine and 10,11-dehydroimipramine, is a tricyclic antidepressant (TCA) which was never marketed . It is used to treat depression by increasing the amounts of certain natural substances in the brain that are needed for mental balance .
Molecular Structure Analysis
This compound has a molecular formula of C19H22N2 . It contains a total of 45 bonds; 23 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, 1 tertiary amine (aliphatic), and 1 tertiary amine (aromatic) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 314.85 . It is a pharmaceutical primary standard .Scientific Research Applications
Cardiac Effects : Clomipramine can induce QT prolongation, potentially leading to torsades de pointes, by blocking cardiac human ether-a-go-go-related gene (hERG) channels, an important cause of acquired long QT syndrome (Jo et al., 2008).
Depression Treatment : In a systematic review, clomipramine's effectiveness versus placebo or no intervention for major depressive disorder in adults was investigated, highlighting its clinical importance and potential side effects (Juul et al., 2021).
Role in Inflammation and Depression : Clomipramine's impact on inflammation-related genes like cyclooxygenase (COX-2) in rat brains, particularly in relation to depressive disorders, was studied, suggesting a connection between inflammation mediators and depression (Cassano et al., 2006).
Neuroprotective Effects : (-)Deprenyl, a relative of clomipramine, has been found to have a unique spectrum of pharmacological effects, including MAO-B inhibition and neuroprotective properties, particularly in age-related neurological diseases like Parkinson's (Knoll, 1992).
Pathophysiology of Depression : Clomipramine's role in reversing the effects of chronic psychosocial stress in animal models, such as changes in hippocampal cells and behavior, was investigated, providing insights into the mechanisms of antidepressant medication (Fuchs, Czéh, & Flügge, 2004).
Impact on Glucose Utilization : The drug's effects on local neuronal function in the brain, specifically glucose utilization, were studied, revealing that it affects areas receiving noradrenergic innervation (Gerber et al., 1983).
Use in Psychiatric Treatment : Various clinical trials have assessed clomipramine's effectiveness in treating depressive disorders in different settings, showing its efficacy in managing symptoms (Harding, 1973; Chuprikov & Piliagina, 2000).
Clinical Relevance and Research Design : The importance of considering clinical perspectives in psychiatric research, particularly in studies involving clomipramine, was emphasized to achieve precise and relevant results (Gottlieb, 1984).
Comparative Studies : Comparative efficacy and tolerability of antidepressants, including clomipramine, for major depressive disorder in children and adolescents, were analyzed to determine the best pharmacological treatment options (Cipriani et al., 2016).
Mechanism of Action
Target of Action
N,N-Dimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride, also known as Imipramine, primarily targets the serotonin and norepinephrine transporters . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, neurotransmitters that are involved in mood regulation .
Mode of Action
Imipramine acts by inhibiting the serotonin and norepinephrine transporters . This inhibition prevents the reuptake of these neurotransmitters, thereby increasing their concentration in the synaptic cleft. The increased concentration of these neurotransmitters enhances their signaling and leads to an improvement in mood .
Biochemical Pathways
The action of Imipramine affects the serotonergic and noradrenergic pathways This can lead to downstream effects such as mood elevation .
Pharmacokinetics
Imipramine has a half-life of 6 to 20 hours , indicating that it remains in the body for a significant period of time. This allows for sustained effects even with once or twice daily dosing. The compound is soluble in water, which aids in its absorption and distribution in the body .
Result of Action
The primary result of Imipramine’s action is an improvement in mood . By increasing the availability of serotonin and norepinephrine, Imipramine can help alleviate symptoms of depression and certain types of pain .
Action Environment
The action of Imipramine can be influenced by various environmental factors. For instance, the compound’s action can be affected by the pH of the environment, as it is a weak base and will exist primarily as a protonated cation at ambient pH . This can influence its absorption, distribution, metabolism, and excretion, thereby affecting its overall efficacy and stability .
Safety and Hazards
properties
IUPAC Name |
3-benzo[b][1]benzazepin-11-yl-N,N-dimethylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2.ClH/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21;/h3-6,8-13H,7,14-15H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOQDRVNCMCLDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
303-54-8 (Parent) | |
Record name | G 31406 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058262514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40973825 | |
Record name | 3-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40973825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58262-51-4 | |
Record name | G 31406 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058262514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40973825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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